3-Aminothietane 1,1-dioxide
Description
Structural Context within Four-Membered Sulfur Heterocycles
3-Aminothietane 1,1-dioxide belongs to the class of thietanes, which are four-membered heterocyclic compounds containing one sulfur atom and three carbon atoms. rsc.org The "1,1-dioxide" designation indicates that the sulfur atom is oxidized to a sulfone group (-SO₂-). This oxidation state significantly influences the molecule's geometry and electronic properties. The four-membered ring of thietane (B1214591) is inherently strained, which contributes to its unique reactivity. cymitquimica.com While thietane rings are nearly planar, the presence of the sulfone group can impact the ring's conformation. rsc.org The amino group at the 3-position further adds to the molecule's functionality, providing a site for various chemical modifications.
The general structure of thietane and the specific structure of this compound are depicted below:
| Compound Name | Structure |
| Thietane | A four-membered ring with one sulfur atom and three carbon atoms. |
| This compound | A thietane ring with an amino group at the 3-position and a sulfone group at the sulfur atom. |
Role in Contemporary Chemical Research
The significance of this compound in modern research stems from its utility as a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. researchgate.net Heterocyclic compounds, especially those containing nitrogen and sulfur, are fundamental scaffolds in a vast number of pharmaceuticals. openmedicinalchemistryjournal.comnih.gov The strained thietane ring system and the presence of the sulfone and amino groups make this compound an attractive starting material for creating diverse chemical libraries.
Derivatives of 3-aminothietane have shown promise for a range of biological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.net The sulfone group, in particular, is found in numerous approved drugs and is known to contribute to favorable pharmacological properties. nih.gov Furthermore, the thietane motif is being explored as a "bioisostere" for other chemical groups, such as phenyl rings or carbonyl groups. rsc.orghyphadiscovery.com Bioisosteric replacement is a strategy used in drug design to modify a molecule's properties, such as metabolic stability and bioavailability, while retaining or improving its biological activity. nih.gov The unique three-dimensional structure of the thietane ring can offer advantages over more traditional, planar aromatic rings in terms of binding to biological targets. rsc.org
Historical Development of 3-Aminothietane Chemistry
The exploration of thietane chemistry began in the mid-20th century. Early synthetic methods often involved the reaction of 1,3-dihaloalkanes with sodium sulfide (B99878) to form the thietane ring. The subsequent discovery and study of thietane dioxide derivatives were propelled by an interest in sulfur-containing analogs of other small-ring heterocycles like cyclopropanes and oxetanes. Systematic investigation into the electronic effects of the sulfone group in thietane dioxides commenced in the 1970s.
The synthesis of 3-aminothietane derivatives has been an area of active research, with various methods being developed to access this important heterocyclic core. acs.orgacs.org These methods include ring-opening reactions of other small heterocycles and cyclization strategies. researchgate.net For instance, a review article highlights diverse synthetic routes to 3-amino thietane and its derivatives, underscoring their importance in medicinal chemistry. researchgate.net The development of efficient synthetic pathways is crucial for the continued exploration of the therapeutic potential of this class of compounds. researchgate.net A 2007 review specifically focused on the methods for the synthesis of derivatives of 3-aminothietane, indicating a sustained interest in this area over the years. acs.org
Detailed Research Findings
Research into this compound and its derivatives has yielded a wealth of information regarding their synthesis and potential applications. The table below summarizes some key research findings:
| Research Area | Key Findings |
| Synthesis | Various synthetic methods have been developed, including the alkylation of sulfonamides with 2-chloromethylthiirane, which can lead to the formation of thietane rings through rearrangement. researchgate.net Another approach involves the reaction of 2-(α-haloalkyl)thiiranes with nucleophiles. acs.org |
| Biological Activity | Derivatives of 3-aminothietane have demonstrated potential as anticancer and antimicrobial agents. The incorporation of the thietane scaffold is a strategy to develop new therapeutic agents. rsc.org |
| Bioisosterism | The thietane ring is being investigated as a bioisostere for other functional groups to improve the properties of drug candidates. rsc.orghyphadiscovery.com For example, it can serve as a non-planar alternative to aromatic rings. |
| Structural Studies | Spectroscopic and computational studies have been used to understand the conformation of thietane derivatives. For instance, studies on peptides containing 3-aminothietane-3-carboxylic acid have explored intramolecular hydrogen bonding. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothietan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJSNPPGRBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 3 Aminothietane 1,1 Dioxide
Cycloaddition Reactions
3-Aminothietane 1,1-dioxide and its derivatives are notable for their participation in cycloaddition reactions, a versatile method for forming cyclic compounds. The reactivity of these molecules is significantly influenced by the strained four-membered thietane (B1214591) ring and the electron-withdrawing sulfone group.
In the context of Diels-Alder reactions, this compound and related thiete 1,1-dioxides function as electron-deficient dienophiles. The sulfone group withdraws electron density from the double bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes them highly reactive towards electron-rich dienes, such as enamines. researchgate.netua.es Enamines, formed from the reaction of a secondary amine with an aldehyde or ketone, possess a nucleophilic α-carbon due to resonance, rendering the double bond electron-rich. masterorganicchemistry.com The reaction between these electron-deficient thiete systems and electron-rich enamines proceeds via a [4+2] cycloaddition, leading to the formation of complex heterocyclic structures. researchgate.netua.es
The [4+2] cycloaddition, or Diels-Alder reaction, represents a significant reaction pathway for thiete 1,1-dioxides. nih.govosi.lv These reactions involve the concerted interaction of the π-electrons of the dienophile (the thiete derivative) and a diene to form a six-membered ring. The reactivity and stereochemical outcome of these reactions can be influenced by the substituents on both the diene and the dienophile. For instance, the reaction of 3-cyanothiete 1,1-dioxide has been demonstrated in [4+2] cycloaddition reactions. osi.lv While concerted pathways are common, stepwise mechanisms involving zwitterionic intermediates can also occur, particularly in reactions with highly polarized reactants. mdpi.com
Beyond typical dienes, thiete 1,1-dioxides can also participate in cycloaddition reactions with strained systems like norbornenes. The driving force for these reactions is the release of ring strain in the norbornene molecule upon reaction. These cycloadditions lead to the formation of intricate polycyclic frameworks.
Substitution and Functionalization Reactions
The functionalization at the 3-position of the thietane ring is a key strategy for synthesizing a variety of derivatives. Regioselective C3 alkylation and arylation of related sulfur-containing heterocyclic systems, such as benzothiophenes, have been achieved through methods like the interrupted Pummerer reaction, which avoids the need for directing groups and proceeds with high regioselectivity. researchgate.net This highlights the potential for developing similar regioselective strategies for this compound, allowing for the introduction of diverse substituents at this specific position.
The carbon atom at the 3-position of the thietane 1,1-dioxide ring is susceptible to nucleophilic attack, enabling a range of substitution reactions. Various nucleophiles can displace a suitable leaving group at this position, leading to a diverse array of functionalized thietanes.
Phenolates and Thiophenolates: These sulfur and oxygen-based nucleophiles can react with appropriately substituted thietanes to form 3-aryloxy and 3-(arylthio) derivatives, respectively. The high nucleophilicity of sulfur, in particular, makes thiophenolates effective reagents in such substitutions. masterorganicchemistry.comresearchgate.net
Carbanions: As strong nucleophiles, carbanions can form new carbon-carbon bonds by attacking the electrophilic C3 position of the thietane ring. siue.eduuomustansiriyah.edu.iq This allows for the introduction of various alkyl and aryl groups.
Amines: Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. savemyexams.comlibretexts.org They can react with 3-halothietane 1,1-dioxides or other activated derivatives to yield 3-substituted amino compounds. To avoid multiple alkylations, a large excess of the amine is often used. chemguide.co.uklibretexts.org
Alcohols and Thiols: While alcohols are weak nucleophiles, they can react under acidic conditions or after being converted to more nucleophilic alkoxides. chemistrysteps.comucsb.edupearson.comlibretexts.org Thiols, and especially their conjugate bases, thiolates, are excellent nucleophiles and react readily with electrophiles like alkyl halides in SN2 reactions to form thioethers. masterorganicchemistry.comchemistrysteps.comlibretexts.orgyoutube.com
The following table summarizes the types of products that can be obtained from the nucleophilic substitution reactions of a suitably activated 3-substituted thietane 1,1-dioxide.
| Nucleophile | Product Type |
| Phenolate | 3-Aryloxythietane 1,1-dioxide |
| Thiophenolate | 3-(Arylthio)thietane 1,1-dioxide |
| Carbanion | 3-Alkyl/Arylthietane 1,1-dioxide |
| Amine | 3-Substituted aminothietane 1,1-dioxide |
| Alcohol/Alkoxide | 3-Alkoxythietane 1,1-dioxide |
| Thiol/Thiolate | 3-(Alkylthio)thietane 1,1-dioxide |
N-Alkylation Strategies and Impact on Reactivity
The N-alkylation of this compound involves the reaction of its primary amino group with an alkylating agent, typically an alkyl halide, via a nucleophilic substitution (SN2) mechanism. However, the direct alkylation of primary amines is often complicated by a tendency for over-alkylation. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt.
Several strategies can be employed to favor mono-alkylation. One common approach is to use a large excess of the primary amine relative to the alkylating agent, which statistically favors the alkylation of the more abundant starting material. Another strategy involves the use of protecting groups or specialized reagents that promote selective mono-N-alkylation. For instance, methods developed for structurally similar 3-amino alcohols, which rely on the formation of a stable chelate with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), have proven effective in achieving high selectivity for the monoalkylated product. rsc.org This process involves chelation, deprotonation, reaction with the alkyl halide, and subsequent hydrolysis to release the desired N-alkylated product. rsc.org
The introduction of alkyl substituents on the nitrogen atom significantly impacts the steric and electronic properties of the molecule. Increased steric bulk around the nitrogen can hinder its ability to participate in subsequent reactions. Electronically, the alkyl groups increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity, which can influence the course of further transformations.
| Reaction Type | Typical Reagents | Primary Product | Potential Byproducts | Control Strategy |
|---|---|---|---|---|
| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine | Tertiary Amine, Quaternary Ammonium Salt | Use large excess of primary amine |
| Selective Mono-Alkylation | Chelating Agent (e.g., 9-BBN), Base, Alkyl Halide | Secondary Amine | Minimal | Chelation protects the amine from over-alkylation rsc.org |
Ring Transformations and Cleavage Reactions
The strained four-membered ring of thietane 1,1-dioxide is susceptible to various transformations, including cleavage and expansion, under specific conditions.
Thietanes can undergo ring expansion reactions to form larger five-, six-, and seven-membered heterocyclic compounds. libretexts.orgnih.gov One notable method involves the reaction with carbenes, which can be generated from diazo compounds like diazomethane. The proposed mechanism for such an expansion of a thietane 1,1-dioxide involves the initial electrophilic attack of the carbene on the sulfur atom to form a sulfur ylide intermediate. This ylide can then undergo a rearrangement, such as a Stevens-type rearrangement, where a carbon atom migrates from the sulfur to the adjacent ylidic carbon. This migration and subsequent bond reorganization can lead to the insertion of the carbene's carbon atom into the ring, resulting in a larger heterocyclic system. The specific reaction of a substituted thietane with a diazo compound could plausibly lead to the formation of a seven-membered sulfonamide, a class of compounds also accessible through other synthetic routes. acs.orgutexas.eduwikipedia.orggoogle.com
Rearrangements involving the interconversion of thietane and thiirane (B1199164) (three-membered sulfur heterocycle) rings are mechanistically significant. A well-known reaction that proceeds via a thiirane intermediate from a sulfone precursor is the Ramberg-Bäcklund reaction. rsc.org This reaction converts an α-halosulfone into an alkene through treatment with a base. rsc.orgbeilstein-journals.org The mechanism involves deprotonation at the α'-carbon, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, which displaces the halide and forms a transient three-membered cyclic sulfone, a thiirane 1,1-dioxide. rsc.orgbeilstein-journals.org This intermediate is unstable and readily extrudes sulfur dioxide (SO₂) to yield the final alkene product. beilstein-journals.org A suitably substituted derivative of this compound, such as one containing a halogen at the C2 position, could potentially undergo a Ramberg-Bäcklund type ring contraction to a thiirane 1,1-dioxide intermediate. Conversely, ring expansions of thiiranes to thietanes are also known, often proceeding through a 1-thiabicyclo[1.1.0]butane intermediate. rsc.org
The amino group at the 3-position provides a handle for performing a Hofmann elimination to introduce a double bond into the ring, yielding a thiete 1,1-dioxide derivative. acs.org This transformation is a multi-step process. thieme-connect.deyoutube.com
Exhaustive Methylation : The primary amine is treated with an excess of methyl iodide (CH₃I). The nitrogen atom acts as a nucleophile, repeatedly attacking the methyl iodide in a series of SN2 reactions until a quaternary ammonium iodide salt is formed. masterorganicchemistry.comgoogleapis.com
Anion Exchange : The resulting quaternary ammonium iodide is treated with silver oxide (Ag₂O) in water. This step precipitates silver iodide (AgI) and replaces the iodide counter-ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. thieme-connect.deyoutube.com
Thermal Elimination : The quaternary ammonium hydroxide is heated, promoting an E2 elimination reaction. mdpi.com The hydroxide ion acts as a base, abstracting a proton from a β-carbon (in this case, either C2 or C4). This leads to the formation of a carbon-carbon double bond and the expulsion of trimethylamine (B31210) as a neutral leaving group.
This sequence results in the formation of 2H-thiete 1,1-dioxide. The reaction follows the Hofmann rule, which predicts the formation of the least substituted alkene; however, in this symmetrical system, only one alkene product is possible. thieme-connect.de A recent study has documented this transformation for a 3-amino-2-propylthietane 1,1-dioxide derivative. acs.orgacs.org
| Reaction Name | Substrate Requirement | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Ring Expansion | Thietane + Diazo Compound | Sulfur Ylide | Enlarged Heterocycle | libretexts.orgnih.gov |
| Ramberg-Bäcklund Reaction (Conceptual) | α-Halo Thietane Sulfone | Thiirane 1,1-Dioxide | Cyclic Alkene (after SO₂ extrusion) | rsc.orgbeilstein-journals.org |
| Hofmann Elimination | 3-Aminothietane Derivative | Quaternary Ammonium Hydroxide | Thiete 1,1-Dioxide | acs.orggoogleapis.com |
Redox Chemistry
The redox chemistry of this compound can be considered at its two principal functional groups: the sulfone and the primary amine.
Reactions at the Sulfur Center : The sulfur atom in the sulfone group is in its highest possible oxidation state (+6) and is therefore stable towards further oxidation. utexas.edu However, it can be reduced. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the sulfone group to a sulfide (B99878), yielding the corresponding 3-aminothietane. masterorganicchemistry.com More vigorous reduction conditions with LiAlH₄ may lead to the complete cleavage of the C-S bonds and opening of the ring to form an aminopropyl thiol. Milder reducing agents are typically ineffective against the stable sulfone group.
Reactions at the Nitrogen Center : The primary amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. Mild oxidation, for instance with a dialkyl dioxirane, can convert the primary amine into the corresponding N-hydroxylamine derivative. beilstein-journals.org Other oxidizing agents, such as peroxy acids or hydrogen peroxide with certain metal catalysts, can lead to the formation of nitroso or even nitro compounds. nih.govrsc.org The choice of oxidant is crucial for controlling the selectivity of the process, as over-oxidation is a common issue. nih.gov
| Functional Group | Transformation | Typical Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|---|
| Sulfone | Reduction | LiAlH₄ (mild conditions) | Sulfide (Thietane) | masterorganicchemistry.com |
| LiAlH₄ (strong conditions) | Thiol (ring-opened) | mdpi.com | ||
| Primary Amine | Oxidation | Dialkyl Dioxirane | Hydroxylamine | beilstein-journals.org |
| Peroxybenzoic Acid | Nitroso Compound | nih.gov | ||
| H₂O₂ / Metal Catalyst | Nitro Compound | nih.gov |
Oxidation of the Sulfur Atom
The synthesis of this compound typically involves the oxidation of the corresponding 3-aminothietane precursor. The sulfur atom in the thietane ring is susceptible to oxidation, proceeding sequentially to the sulfoxide (B87167) (thietane 1-oxide) and finally to the sulfone (thietane 1,1-dioxide).
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally robust and high-yielding. For instance, studies on related 3-substituted thietanes have shown that oxidation of the thietane ring with H₂O₂ can efficiently produce the corresponding 1,1-dioxides. researchgate.net
A critical consideration in the oxidation of 3-aminothietane is the potential for the amino group to be oxidized. Primary amines can be sensitive to strong oxidizing agents. Therefore, a common strategy involves the use of a protecting group on the amine functionality before the sulfur oxidation step. This ensures the chemoselective oxidation of the sulfur atom without undesired side reactions at the nitrogen. Following the formation of the sulfone, the protecting group can be removed to yield the target this compound.
Table 1: General Conditions for Sulfur Oxidation in Thietane Systems
| Precursor | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 3-Substituted Thietane | H₂O₂ | 3-Substituted Thietane 1,1-dioxide | researchgate.net |
Reduction of Thietane 1,1-Dioxide Systems
The reduction of the sulfonyl group in thietane 1,1-dioxide systems back to the corresponding thietane is a challenging transformation due to the high stability of the sulfone. However, strong reducing agents can effect this change. One of the classic and effective reagents for this purpose is lithium aluminum hydride (LiAlH₄).
Research on related thiete 1,1-dioxide systems has demonstrated that after hydrogenation of the double bond, the resulting thietane 1,1-dioxide can be reduced. nih.gov This suggests that a similar reduction is feasible for this compound, provided the amino group is appropriately protected to prevent interference with the potent hydride reagent. The reaction involves the nucleophilic attack of hydride ions on the sulfur center, leading to the cleavage of the sulfur-oxygen bonds.
C-H Activation Studies (e.g., Photocatalyzed C–H activation)
Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, allowing for the modification of molecular scaffolds without pre-installed functional groups. Photocatalyzed C-H activation has emerged as a particularly mild and efficient method for this purpose. thieme.de
While specific studies on the photocatalyzed C-H activation of this compound are not extensively reported, the principles can be extrapolated from studies on analogous heterocyclic systems, such as oxetanes. researchgate.net These reactions typically involve a photocatalyst that, upon irradiation with visible light, initiates a hydrogen atom transfer (HAT) from a C-H bond of the substrate. This generates a carbon-centered radical, which can then be trapped by a suitable reaction partner to form a new C-C or C-heteroatom bond.
For this compound, the most likely sites for C-H activation would be the C2 and C4 positions, which are adjacent to the electron-withdrawing sulfonyl group. The resulting α-sulfonyl radical would be stabilized. The reaction outcome and regioselectivity would be influenced by factors such as the photocatalyst, the solvent, and the nature of the radical trapping agent. thieme.de This approach holds potential for the late-stage functionalization of the thietane 1,1-dioxide core, enabling the synthesis of novel derivatives.
Influence of Substituents on Reactivity and Electronic Effects
The amino group at the C3 position introduces an electron-donating character through the nitrogen lone pair, although this effect is mediated by the saturated carbon framework. The interplay between the electron-withdrawing sulfonyl group and the properties of the C3 substituent dictates the molecule's chemical behavior.
Studies on the synthesis of 3,3-disubstituted thietane dioxides have shown that the nature of the substituent at C3 influences the conditions required for further reactions. For example, in acid-catalyzed dehydrative couplings, substrates with more electron-rich groups at C3 require lower temperatures for activation. chemrxiv.org This indicates that substituents capable of stabilizing a cationic intermediate at C3 facilitate reactions at this position.
Furthermore, the stereochemistry of substituents can be controlled. In the synthesis of 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides, a trans orientation of the substituent groups on the ring was observed, highlighting the influence of steric and electronic factors during ring formation. researchgate.net The thietane dioxide moiety is also known to reduce lipophilicity, a valuable property in drug design. enamine.net
Table 2: Influence of Substituents on Thietane 1,1-Dioxide Properties
| Substituent/Moiety | Observed Effect | Implication | Reference |
|---|---|---|---|
| Sulfonyl Group (-SO₂-) | Strongly electron-withdrawing; reduces lipophilicity. | Increases acidity of α-protons; modulates physicochemical properties for medicinal chemistry. | chemrxiv.orgenamine.net |
| Electron-rich C3 group | Requires milder conditions for carbocation formation. | Facilitates nucleophilic substitution reactions at the C3 position. | chemrxiv.org |
Derivatives and Analogues of 3 Aminothietane 1,1 Dioxide
Synthesis and Chemical Characterization of Substituted Derivatives
The synthesis of derivatives of 3-aminothietane 1,1-dioxide can be achieved through several synthetic routes. One common strategy involves the reductive amination of 3-thiocyanopropanal, which provides access to the primary amine in good yields. researchgate.net This primary amine can then be further functionalized. Another approach is the substitution reaction on a thietane (B1214591) ring that already contains a suitable leaving group, such as a halogen, which is displaced by an amine nucleophile to form the desired 3-aminothietane derivative. researchgate.net
For instance, the one-step conversion of cyclic α-amino ketoximes using methanesulfonyl chloride can yield 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides. researchgate.net Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) in conjunction with shift reagents like Eu(fod)3, has been instrumental in characterizing these derivatives. Such studies have confirmed the trans orientation of the substituent groups on the thietane ring, a stereochemical outcome attributed to steric effects during the ring formation process. researchgate.net
The table below summarizes examples of substituted derivatives and their synthetic precursors.
| Derivative Name | Precursor(s) | Synthetic Method | Ref. |
| 2-(ω-Cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides | Cyclic α-amino ketoximes, Methanesulfonyl chloride | One-step conversion | researchgate.net |
| 3-(Aminomethyl)thietane 1,1-dioxide | Not specified | Not specified | achemblock.com |
| 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride | Not specified | Not specified | cymitquimica.com |
| 3-Amino thietane derivatives | 3-Thiocyanopropanal | Reductive amination | researchgate.net |
Spirocyclic Thietane 1,1-Dioxide Systems
Spirocyclic systems incorporating the thietane ring are of significant interest due to their unique three-dimensional structures. beilstein-journals.org The synthesis of these systems can be achieved through various methods, including photochemical [2+2] cycloadditions. beilstein-journals.orgnih.gov For example, the UV light-induced reaction of thiones with cyclic alkenes can produce spirothietane derivatives in good yields. nih.gov While not directly starting from this compound, these methods establish viable routes to spiro-fused thietane rings, which could be functionalized subsequently.
Another approach involves the reaction of 1,3-diols with dibenzoxazol-2-yl disulfide and phosphines to create thietane precursors, which can then be used to form spiroannulated glyco-thietane nucleosides. nih.gov These complex structures highlight the versatility of the thietane core in constructing intricate molecular architectures. beilstein-journals.orgnih.gov
Comparison with Related Four-Membered Heterocycles and Sulfone Analogues
The chemical properties of this compound are best understood in comparison to its structural analogues.
Thietane 1-oxide vs. Thietane 1,1-dioxide: The oxidation state of the sulfur atom significantly influences the ring's properties. The sulfone group in thietane 1,1-dioxide is a strong electron-withdrawing group, which increases the acidity of the α-protons and makes the ring more susceptible to nucleophilic attack compared to the corresponding sulfoxide (B87167) (thietane 1-oxide).
Thiete 1,1-dioxide: This unsaturated analogue contains a carbon-carbon double bond, making it highly reactive. researchgate.net It readily undergoes addition reactions with nucleophiles like ammonia (B1221849) and ethanol (B145695) across the double bond to yield 3-substituted thietane sulfones. researchgate.net It also participates in Diels-Alder reactions with 1,3-dienes, a reactivity not available to the saturated this compound. thieme-connect.de The high reactivity of thiete 1,1-dioxide is attributed to the strong stabilizing inductive effect of the sulfone group on the strained four-membered ring. researchgate.net
3-Chlorothietane (B12797012) 1,1-dioxide: The chloro-substituted analogue serves as a key intermediate for synthesis. The chlorine atom is a good leaving group, allowing for facile nucleophilic substitution reactions to introduce various functionalities at the 3-position, including the amino group to form this compound. researchgate.netresearchgate.net The synthesis of 3-chlorothietane 1,1-dioxide can be achieved from thietan-3-ol (B1346918) through oxidation to 3-hydroxythietane 1,1-dioxide, followed by chlorination. google.com
1,2,5-Thiadiazolidin-3-one 1,1-dioxide: This five-membered heterocyclic scaffold, while larger, shares the sulfone feature. It has been extensively used as a peptidomimetic in designing inhibitors for serine proteases. nih.gov Its structure allows it to dock into the active sites of enzymes in a predictable manner. nih.govresearchgate.net This contrasts with the primary role of this compound as a synthetic building block.
The following table provides a comparative summary of these heterocycles.
| Compound | Key Structural Feature | Primary Reactivity |
| This compound | Saturated thietane ring, sulfone, primary amine | Nucleophilic character of the amine, reactions at the ring |
| Thietane 1-oxide | Saturated thietane ring, sulfoxide | Less reactive than the sulfone analogue |
| Thiete 1,1-dioxide | C=C double bond in the ring, sulfone | Michael addition, Diels-Alder reactions |
| 3-Chlorothietane 1,1-dioxide | Chloro-substituent, sulfone | Nucleophilic substitution at C3 |
| 1,2,5-Thiadiazolidin-3-one 1,1-dioxide | Five-membered ring, sulfone, amide | Used as a scaffold in medicinal chemistry |
Structure-Reactivity Relationships within Derivative Series
The relationship between structure and reactivity in derivatives of this compound is governed by the electronic and steric properties of the substituents.
The sulfone group is a powerful electron-withdrawing feature that dominates the reactivity of the thietane ring. This effect acidifies the protons on the carbons adjacent to the sulfur and can influence the nucleophilicity of the amino group at the 3-position.
Substitution at the 2- and 4-positions of the thietane ring can introduce significant steric hindrance, which can direct the stereochemical outcome of reactions. As seen in the synthesis of 2,2-disubstituted derivatives, bulky groups tend to arrange themselves to minimize steric strain, often resulting in a specific stereoisomer. researchgate.netnih.gov The preparation of 2,2- or 2,4-disubstituted thietanes via cyclic thioetherification is often challenging due to this steric hindrance, which can favor elimination reactions over the desired substitution. beilstein-journals.orgnih.gov
Stereochemistry in 3 Aminothietane 1,1 Dioxide Chemistry
Stereoselective Synthesis Methodologies
The creation of enantiomerically pure 3-aminothietane 1,1-dioxide hinges on stereoselective synthesis, a field that has seen significant advancement. While direct asymmetric synthesis of the final compound is a key goal, a common strategy involves the synthesis of a chiral 3-aminothietane precursor, followed by oxidation of the sulfide (B99878) to the corresponding sulfone. This two-step approach allows for the application of established methods for asymmetric amine synthesis to the thietane (B1214591) core.
Key stereoselective methodologies that are applicable include:
Organocatalyzed Ring Opening of Aziridines : This method presents a powerful route for establishing the stereochemistry at the C3 position. By reacting a suitable aziridine (B145994) with a sulfur-containing nucleophile in the presence of a chiral organocatalyst, a chiral 3-aminothietane can be formed with high enantioselectivity. Subsequent oxidation preserves the stereocenter.
Chiral Phase-Transfer Catalysis : Enantioselective synthesis of 3-aminothietane can also be achieved using chiral phase-transfer catalysts. researchgate.net These catalysts create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer. researchgate.net This method is valued for its operational simplicity and use of mild reaction conditions. nih.gov
Asymmetric Hydrogenation : An alternative approach involves the asymmetric hydrogenation of a prochiral unsaturated precursor, such as a thiete 1,1-dioxide derivative. nih.gov Transition metal catalysts featuring chiral ligands (e.g., based on Iridium, Rhodium, or Ruthenium) can facilitate the addition of hydrogen across the double bond with high enantioselectivity, directly yielding a chiral thietane 1,1-dioxide scaffold. nih.govacs.org The amino group can be installed before or after this key step.
These methods underscore the versatility of modern synthetic chemistry in accessing specific stereoisomers of complex molecules like this compound.
Chiral Catalyst Applications in Asymmetric Synthesis
Chiral catalysts are the cornerstone of asymmetric synthesis, enabling the production of single enantiomers from achiral or racemic starting materials. chiralpedia.com The application of these catalysts is crucial for synthesizing optically active this compound, as the biological effects of enantiomers can differ significantly. Catalysis can be broadly categorized into transition-metal catalysis and organocatalysis.
Transition-Metal Catalysis: Complexes of metals such as iridium, rhodium, and palladium with chiral ligands are widely used. chiralpedia.com For the synthesis of chiral amines and sulfones, these catalysts are particularly effective.
Iridium-Catalyzed Asymmetric Hydrogenation : Chiral iridium complexes are highly efficient for the hydrogenation of unsaturated sulfones, a potential route to the chiral sulfone core of the target molecule. acs.org
Copper-BOX Complexes : Chiral bis(oxazoline) (BOX) ligands coordinated to copper(II) can catalyze a variety of asymmetric reactions, including alkylations that could be adapted to form the chiral center. frontiersin.org
Organocatalysis: Small organic molecules can also act as chiral catalysts, offering an alternative to metal-based systems.
Cinchona Alkaloid Derivatives : These naturally derived catalysts are effective in promoting phase-transfer reactions and Michael additions, which can be used to construct chiral building blocks for the synthesis of this compound. nih.gov
Proline and its Derivatives : Chiral proline-based catalysts are effective in asymmetric Mannich reactions, which form a carbon-carbon bond and install a nitrogen-containing group, directly relevant to the structure of the target compound.
The choice of catalyst is critical and depends on the specific synthetic route, with the goal of achieving high yields and excellent enantioselectivity (often measured as enantiomeric excess, or e.e.). frontiersin.org
Conformational Analysis and Stereochemical Requirements in Molecular Interactions
Conformational analysis of substituted thietane 1,1-dioxides reveals that the degree of ring puckering is highly dependent on the nature and orientation of the substituents. X-ray diffraction studies on related 3-substituted thietane 1,1-dioxides have provided precise data on these conformations. The puckering angle of the ring can vary significantly, influencing the spatial disposition of the amino group. For instance, studies on 3-hydroxy-3-arylthietane 1,1-dioxides have shown puckering angles ranging from nearly planar to significantly puckered. acs.org
| Compound Derivative | Ring Puckering Angle | Reference |
| 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 29.4° | acs.org |
| 3,3-bis(4-methoxyphenyl)thietane 1,1-dioxide | 14.0° | acs.org |
| 3-(4-methoxyphenyl)-3-(p-tolyl)thietane 1,1-dioxide | 16.9° | acs.org |
| 3-(4-methoxyphenyl)-3-(p-tolylthio)thietane 1,1-dioxide | 1.0° (nearly planar) | acs.org |
This table is generated based on data for structurally related compounds to illustrate the conformational variability of the thietane 1,1-dioxide ring.
The orientation of the amino group is either axial or equatorial relative to the average plane of the ring. This orientation is crucial for molecular interactions, as it determines the directionality of hydrogen bonds and potential steric clashes with a binding partner, such as an enzyme active site. The sulfone group, with its two oxygen atoms, acts as a strong hydrogen bond acceptor, and its position relative to the chiral amino group is fixed by the ring's conformation. This well-defined three-dimensional arrangement is a key requirement for specific, high-affinity molecular interactions.
Stereoselective Molecular Recognition and Uptake Mechanisms (General Principles)
Stereoselective molecular recognition is the principle by which a chiral molecule preferentially interacts with one stereoisomer of another chiral molecule. This is the fundamental basis for the specific actions of many pharmaceuticals and is highly relevant for this compound. Biological systems, such as enzymes and receptors, are inherently chiral, being composed of L-amino acids. Consequently, they form diastereomeric complexes with the enantiomers of a chiral molecule, which have different energies and stabilities.
The molecular recognition of this compound would be governed by several factors:
Chirality at C3 : The specific (R) or (S) configuration at the carbon atom bearing the amino group dictates the spatial orientation of this key functional group.
Ring Conformation : The puckered nature of the thietane dioxide ring presents a rigid scaffold that positions the amino and sulfone groups in a defined geometry.
Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the sulfone oxygens are potent hydrogen bond acceptors. The specific stereochemistry of the molecule will determine if these groups are correctly positioned to engage with complementary residues in a biological target.
An example of such specific interactions can be seen in studies of related thietane-containing nucleosides, where the sulfur atom of the thietane ring was observed forming a hydrogen bond with an asparagine residue in the active site of a viral polymerase. nih.gov This highlights how the specific placement of the heteroatom and its surrounding groups, dictated by stereochemistry, is critical for binding. Therefore, the uptake and biological activity of this compound are expected to be highly stereoselective, with one enantiomer likely being significantly more active or having a different effect than the other.
Based on a comprehensive search for scientific literature, detailed computational and theoretical studies specifically focused on This compound corresponding to the requested outline are not available in the public domain.
To generate a scientifically accurate and thorough article as per the specified structure—including electronic structure calculations, molecular dynamics simulations, QSAR modeling, and prediction of binding affinities—it is necessary to draw upon published research that has explicitly performed these analyses on the compound .
Density Functional Theory or Green's function methods applied to this compound.
Analyses of its molecular orbitals, spin-polarized states, or electronic band structure.
Molecular dynamics simulations of its behavior.
Quantitative Structure-Activity Relationship (QSAR) models based on its structural parameters.
Computational predictions of its binding affinity to macromolecular targets.
Without such source data, it is not possible to provide the detailed, data-driven content required for each section and subsection of the outline while adhering to the principles of scientific accuracy and strict adherence to the requested topics. Generating content would involve speculation or fabrication of data, which would not meet the required standards of a professional and authoritative article.
Computational Chemistry and Theoretical Studies
Theoretical Insights into Reaction Mechanisms and Energetics
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms and the associated energy landscapes of molecules like 3-Aminothietane 1,1-dioxide. researchgate.net While specific computational studies focused exclusively on this compound are not extensively available in the public domain, the principles and methodologies can be inferred from studies on related thietane (B1214591) and sulfonamide derivatives. researchgate.netmdpi.com
Theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the thermodynamic and kinetic factors that govern chemical transformations. For a molecule such as this compound, computational studies could predict the most probable sites for nucleophilic or electrophilic attack, the activation energies for various potential reactions, and the relative stabilities of intermediates and products.
For instance, DFT calculations can be employed to model the reaction of this compound with an electrophile. The calculations would typically involve optimizing the geometries of the reactant, the transition state, and the product. The energy difference between the reactant and the transition state would yield the activation energy, providing insight into the reaction kinetics. Similarly, the energy difference between the reactant and the product would determine the reaction's thermodynamics (whether it is exothermic or endothermic).
A hypothetical reaction pathway for the N-alkylation of this compound with methyl iodide could be investigated computationally. The study would likely explore the SN2 reaction mechanism, calculating the energetic profile as the reaction progresses.
Table 1: Illustrative Calculated Thermodynamic and Kinetic Data for a Hypothetical N-Alkylation of this compound
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | 15.8 |
| Enthalpy of Reaction (ΔH) | -25.2 |
| Gibbs Free Energy of Reaction (ΔG) | -18.7 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from computational studies.
Furthermore, computational analysis can shed light on the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com This information is crucial for understanding the molecule's reactivity. For example, the location of the HOMO can indicate the most likely site for electrophilic attack, while the LUMO's location can suggest the site for nucleophilic attack.
Machine Learning Applications in Molecular Design and Screening
Machine learning (ML) and quantitative structure-activity relationship (QSAR) modeling have become indispensable tools in modern drug discovery and materials science for the design and screening of novel molecules. nih.govacs.org While specific machine learning models dedicated to this compound are not readily found in existing literature, the application of these techniques to sulfur-containing heterocyclic compounds provides a clear framework for how they could be utilized. nih.govnih.gov
The core principle of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov This is achieved by calculating a set of molecular descriptors that encode various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nih.gov
For a series of derivatives of this compound, a QSAR study could be conducted to predict their potential as, for example, inhibitors of a particular enzyme. The first step would be to synthesize or computationally generate a library of these derivatives with varying substituents. Next, their biological activity would be experimentally determined. A wide range of molecular descriptors would then be calculated for each compound.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
| 1D Descriptors | Molecular Weight, Atom Count, Bond Count |
| 2D Descriptors | Topological Indices (e.g., Wiener index, Randić index), Electrotopological State (E-state) Indices |
| 3D Descriptors | van der Waals Volume, Surface Area, Dipole Moment |
Using statistical methods or machine learning algorithms—such as multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), or random forests—a predictive model is then built. nih.gov This model can then be used to screen a virtual library of yet-to-be-synthesized derivatives of this compound to identify candidates with the highest predicted activity.
Machine learning models can also be trained to predict various absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net For a novel compound like this compound, predicting properties such as solubility, permeability, and potential toxicity early in the design phase can significantly reduce the time and cost associated with drug development. These predictive models are typically built using large datasets of diverse chemical structures with known experimental property values. chemrxiv.org
The application of these computational tools allows for a more rational and efficient approach to molecular design, enabling the exploration of a vast chemical space and the prioritization of compounds with the most promising profiles for further experimental investigation.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Aminothietane 1,1-dioxide, both ¹H and ¹³C NMR are indispensable for confirming its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thietane (B1214591) ring and the amine group. The protons on the four-membered ring form a complex spin system. The methine proton (CH-N) at the C3 position would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (CH₂). These methylene protons at the C2 and C4 positions are diastereotopic and would be expected to exhibit complex splitting patterns, appearing as multiplets. The chemical shifts are influenced by the electron-withdrawing sulfone group and the amino group. The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is simpler and would be expected to show two signals corresponding to the two unique carbon environments in the molecule. The carbon atom bonded to the amino group (C3) would appear at a distinct chemical shift compared to the two equivalent carbon atoms adjacent to the sulfur atom (C2 and C4). The powerful electron-withdrawing effect of the sulfone group would cause a significant downfield shift for the C2 and C4 carbons.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H | CH₂ (C2, C4) | 3.5 - 4.2 | Multiplet |
| ¹H | CH (C3) | 4.3 - 4.8 | Multiplet |
| ¹H | NH₂ | 1.5 - 3.0 | Broad Singlet |
| ¹³C | C2, C4 | 60 - 70 | CH₂ |
| ¹³C | C3 | 45 - 55 | CH |
Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary depending on the solvent and experimental conditions.
X-ray Crystallography for Solid-State Molecular Structure and Conformational Details
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. For this compound, a single-crystal X-ray diffraction study would elucidate the exact geometry of the strained four-membered thietane ring.
The thietane ring is not planar and is expected to adopt a puckered conformation to relieve ring strain. researchgate.net X-ray analysis would determine the precise puckering angle and whether the amino substituent at the C3 position occupies an axial or pseudo-equatorial position. nih.gov Furthermore, this technique would reveal the detailed geometry of the sulfone group and the pattern of intermolecular interactions, such as hydrogen bonding involving the amine group and the sulfone oxygens, which dictate the crystal packing.
| Parameter | Description | Expected Finding |
| Ring Conformation | The 3D shape of the thietane ring | Puckered (non-planar) |
| Substituent Position | Orientation of the amino group | Axial or pseudo-equatorial |
| Bond Lengths | Distances between bonded atoms (e.g., C-S, S=O, C-N) | Precise values confirming covalent structure |
| Bond Angles | Angles between adjacent bonds (e.g., C-S-C, O=S=O) | Values indicating ring strain |
| Intermolecular Forces | Non-covalent interactions in the crystal lattice | Hydrogen bonding between NH₂ and SO₂ groups |
Photoelectron Spectroscopy for Electronic Structure Elucidation
Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of electrons in a molecule, providing direct insight into the electronic structure and molecular orbital energies. libretexts.orgkhanacademy.org
Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses UV radiation to ionize valence electrons. libretexts.org For this compound, the UPS spectrum would show bands corresponding to the ionization of electrons from the highest occupied molecular orbitals (HOMOs). These would include the non-bonding lone pair electrons on the nitrogen atom of the amino group and the oxygen atoms of the sulfone group, as well as electrons in the C-H, C-C, C-S, and C-N sigma bonds. The relative energies of these bands provide experimental data that can be compared with quantum chemical calculations of the molecular orbital diagram.
X-ray Photoelectron Spectroscopy (XPS): XPS uses X-rays to eject core-level electrons. libretexts.org The XPS spectrum of this compound would display distinct peaks for the 1s core electrons of carbon, nitrogen, and oxygen, and the 2p core electrons of sulfur. The exact binding energy of each peak is sensitive to the chemical environment of the atom, a phenomenon known as the chemical shift. For instance, the C 1s signal could potentially be resolved into two components representing the C-N and C-S environments. The S 2p signal would appear at a high binding energy, characteristic of a sulfur atom in a +4 oxidation state, as in a sulfone.
| Technique | Probe | Information Obtained | Application to this compound |
| UPS | Valence Electrons | Valence molecular orbital energies | Probing lone pair orbitals on N and O atoms |
| XPS | Core Electrons | Elemental composition, chemical state | Confirming the presence of C, N, O, S and their chemical environments (e.g., amine, sulfone) |
Advanced Spectroscopic Techniques for Trace Analysis and Purity Assessment
Ensuring the purity of a chemical compound is critical for its application. Advanced analytical techniques are employed for trace analysis and to quantify the purity of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode, is a primary method for assessing purity. Coupled with a UV detector, it can separate the main compound from non-chromophoric impurities. For more comprehensive analysis, an HPLC system can be coupled to a mass spectrometer (LC-MS). This allows for the separation of impurities and their subsequent identification based on their mass-to-charge ratio, providing a powerful tool for identifying synthesis byproducts or degradation products at trace levels.
Quantitative NMR (qNMR): qNMR is an absolute method for determining purity without the need for a reference standard of the compound itself. By dissolving a precisely weighed amount of the this compound sample with a known amount of an internal standard of certified purity, the purity of the target compound can be calculated by comparing the integral of a specific proton signal of the analyte to that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a highly sensitive technique. While this compound itself may have low volatility, GC-MS can be used to detect and identify trace amounts of volatile starting materials or solvents remaining in the final product.
| Technique | Principle | Application for Purity Assessment |
| HPLC-UV | Chromatographic separation with UV detection | Quantifies purity and detects UV-active impurities. |
| LC-MS | Chromatographic separation with mass detection | Separates, detects, and identifies trace impurities by mass. |
| qNMR | Signal integration relative to an internal standard | Provides an absolute determination of purity. |
| GC-MS | Chromatographic separation of volatile compounds with mass detection | Detects and identifies residual volatile impurities. |
3 Aminothietane 1,1 Dioxide As a Synthetic Building Block
Intermediate in the Synthesis of Functionalized Sulfonamides
The primary amino group of 3-aminothietane 1,1-dioxide provides a nucleophilic site for reaction with various electrophiles, most notably sulfonyl chlorides, to furnish functionalized sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. researchgate.netnih.gov The general reaction involves the coupling of this compound with an appropriately substituted sulfonyl chloride in the presence of a base to yield the corresponding N-(1,1-dioxidothietan-3-yl)sulfonamide.
The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk While direct experimental data for the reaction of this compound is not extensively detailed in publicly available literature, the principles of sulfonamide synthesis are well-established. organic-chemistry.orgcbijournal.com The reactivity of the amino group in this compound is expected to be influenced by the electron-withdrawing nature of the sulfone group, which could modulate its basicity and nucleophilicity.
Table 1: General Reaction for the Synthesis of Functionalized Sulfonamides
| Reactant 1 | Reactant 2 | Product |
| This compound | R-SO₂Cl (Sulfonyl chloride) | N-(1,1-dioxidothietan-3-yl)-R-sulfonamide |
This table represents a generalized synthetic scheme based on established chemical principles for sulfonamide formation.
Precursor for Novel Heterocyclic Systems
The strained thietane (B1214591) ring in this compound makes it a suitable precursor for the synthesis of novel and more complex heterocyclic systems. Ring-expansion and ring-opening reactions can be employed to transform the four-membered ring into larger or different heterocyclic scaffolds. Thietanes, in general, are recognized as important intermediates for the preparation of various sulfur-containing heterocyclic compounds. nih.gov
The amino group can be functionalized to introduce reactive handles that facilitate subsequent cyclization reactions. For instance, acylation of the amino group followed by intramolecular reactions could lead to the formation of bicyclic or spirocyclic systems. While specific examples detailing the transformation of this compound into other heterocyclic systems are not widespread, the general reactivity of thietanes suggests its potential in this area. researchgate.net The development of new synthetic methods for 3-amino thietane and its derivatives is an active area of research, with potential applications in the synthesis of biologically active molecules. researchgate.netindexcopernicus.com
Application in the Construction of Complex Organic Molecules
Thietanes are considered important and useful intermediates and versatile building blocks in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds. nih.gov Their incorporation into larger, more complex molecules is a strategy employed in the synthesis of compounds with potential biological activity. Thietane derivatives have been found in the structural motifs of some biological compounds and have been used in the synthesis of pharmaceutical cores. nih.govbeilstein-journals.org
For example, thietane-containing compounds have been investigated as potential antiviral and anticancer agents. nih.gov The synthesis of complex organic molecules often involves a multi-step approach where key building blocks are sequentially assembled. This compound, with its multiple functional groups, can serve as a scaffold onto which additional complexity can be built. The amino group allows for peptide-like couplings, while the sulfone can influence the conformation and electronic properties of the final molecule. Although a specific total synthesis of a natural product using this compound as a starting material is not prominently documented, the utility of the broader class of thietane derivatives in constructing complex molecular architectures is well-recognized. nih.govresearchgate.net
Role in Material Science Applications
The application of 3-amino thietane derivatives extends beyond medicinal chemistry into the realm of material science. researchgate.net The unique structural and electronic properties of the thietane ring can be exploited in the design of novel polymers and functional materials. The incorporation of the polar sulfone group and the reactive amino group can impart specific properties to a polymer backbone, such as altered solubility, thermal stability, or the ability to participate in post-polymerization modifications.
While the direct polymerization of this compound has not been extensively reported, its potential as a monomer or a functionalizing agent in polymer synthesis is an area of interest. The amino group could be used to create polyamides or polyimides, or it could be modified to introduce polymerizable groups. The rigid, four-membered ring could also influence the morphology and bulk properties of the resulting polymer. There is a growing interest in the synthesis of functional polymers, and building blocks like this compound could offer new avenues for creating materials with tailored properties. google.com The development of polymers containing sulfur and nitrogen heteroatoms is an active area of research, with potential applications in various advanced materials. rsc.org
Medicinal Chemistry Research Focusing on the 3 Aminothietane 1,1 Dioxide Scaffold
Scaffold Design and Optimization Strategies
The 3-aminothietane 1,1-dioxide core is a notable scaffold in medicinal chemistry. Its unique three-dimensional structure, combining a strained four-membered ring with a polar sulfone group and a versatile amino functionality, offers a distinct starting point for drug design. Optimization strategies for this scaffold focus on leveraging these features to enhance potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacements
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at optimizing molecular properties by substituting one atom or group with another that has similar chemical or physical characteristics. drughunter.com This approach is used to improve potency, enhance selectivity, alter metabolic pathways, reduce toxicity, and secure new intellectual property. drughunter.com The goal is to create a new molecule with biological properties similar to the parent compound. cambridgemedchemconsulting.com
In the context of a larger molecule containing the this compound scaffold, various functional groups appended to the core could be subject to bioisosteric replacement. For instance, common replacements for amides include heterocyclic rings like triazoles, imidazoles, or oxadiazoles, which can mimic hydrogen bonding properties while improving metabolic stability. drughunter.com The 1,2,3-triazole unit, in particular, is resistant to cleavage by proteases, oxidation, and hydrolysis. nih.gov Similarly, a carboxylic acid group, a common functionality in drug candidates, is often replaced by a tetrazole ring. nih.gov
Table 1: Examples of Classical and Non-Classical Bioisosteric Replacements
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole, 5-oxo-1,2,4-oxadiazole | Mimics acidity and hydrogen bonding potential, may improve metabolic stability and cell permeability. drughunter.com |
| Amide (-CONH-) | 1,2,3-Triazole, Oxadiazole, Fluoroalkene | Enhances metabolic stability against proteolysis, mimics H-bonding. drughunter.comnih.gov |
| Phenyl Ring | Pyridyl, Thiophene Ring | Modulates electronics, polarity, and potential for hydrogen bonding, can alter metabolism. cambridgemedchemconsulting.com |
| Methyl Group (-CH3) | Amino group (-NH2), Chlorine (-Cl) | Similar in size, but alters electronic and polar properties. |
| Hydroxyl Group (-OH) | Amino group (-NH2), Fluorine (-F) | Can modulate hydrogen bonding capability and pKa. cambridgemedchemconsulting.com |
| t-Butyl | Trifluoromethyl oxetane | Decreases lipophilicity and can improve metabolic stability. cambridgemedchemconsulting.com |
Scaffold Hopping Approaches
Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. This technique is valuable for escaping undesirable physicochemical or pharmacokinetic properties of an initial lead compound, such as poor solubility or toxicity, and for discovering novel chemical series. dundee.ac.uk The approach can be shape-based, aiming to mimic the three-dimensional arrangement of the original pharmacophore, or it can be based on other properties. nih.gov
An extensive scaffold-hopping exercise can lead to the identification of preclinical candidates with improved properties. dundee.ac.uk For example, in a program to develop proteasome inhibitors, an initial lead compound was hampered by poor solubility and genotoxicity. A subsequent scaffold-hopping campaign led to the discovery of a new scaffold with a much-improved solubility profile and high stability in mouse liver microsomes. dundee.ac.uk For the this compound scaffold, a medicinal chemist might explore replacing the thietane (B1214591) dioxide ring with other small, constrained ring systems to see if properties like solubility or brain penetration could be improved while maintaining the key interactions with the biological target. nih.gov
Structural Fine-Tuning of Aminoalkyl Moieties
The amino group on the this compound scaffold is a critical handle for structural modification and fine-tuning. vulcanchem.com As a nucleophilic site, it allows for a wide range of substitution reactions, enabling the introduction of various alkyl, acyl, or sulfonyl groups. vulcanchem.com These modifications are used to systematically probe the binding pocket of a target protein and optimize interactions. Altering the substituents on the nitrogen atom can directly impact the compound's physical properties, such as lipophilicity and basicity, as well as its biological activity and chemical reactivity. vulcanchem.com
The synthesis of derivatives through reactions at the amino group is a common strategy. The nucleophilic nature of the amine facilitates reactions with electrophiles like alkyl halides and acyl chlorides, yielding derivatives that can serve as building blocks for more complex molecules or as final drug candidates. vulcanchem.com
Table 2: Potential Modifications of the 3-Amino Group and Their Purpose
| Modification Type | Example Substituent | Potential Impact |
|---|---|---|
| Alkylation | Methyl, Ethyl, Cyclopropyl | Modulate steric bulk, lipophilicity, and basicity. |
| Acylation | Acetyl, Benzoyl | Introduce hydrogen bond acceptors, reduce basicity, alter solubility. |
| Sulfonylation | Methanesulfonyl, Toluenesulfonyl | Introduce strong hydrogen bond acceptors, increase polarity. |
| Reductive Amination | Introduction of substituted benzyl (B1604629) groups | Explore larger pockets in the target binding site, add vectors for further modification. |
Design of Mechanism-Based Inhibitors
Mechanism-based inhibitors are compounds that are chemically unreactive on their own but are transformed into a reactive species by the catalytic action of their target enzyme, leading to irreversible inactivation, often through covalent bond formation. nih.gov The design of such inhibitors involves creating a molecule that mimics the substrate or product and incorporates a latent reactive group. nih.gov
The this compound scaffold possesses inherent features suitable for this purpose. The four-membered thietane ring is strained, and this ring tension can be exploited in ring-opening reactions. vulcanchem.com It is conceivable that after the scaffold guides the inhibitor into the enzyme's active site, a catalytic residue of the enzyme could initiate a nucleophilic attack on the thietane ring. This would lead to the opening of the strained ring and the formation of a stable, covalent bond between the inhibitor and the enzyme, thus causing irreversible inhibition. This strategy is analogous to the use of other strained rings, like epoxides, in the design of mechanism-based inhibitors that form covalent adducts with their targets. nih.gov
Structure-Metabolism Relationships of Scaffold Modifications
The relationship between a molecule's structure and its metabolic fate is a critical consideration in drug design. Structure-metabolism relationship (SMR) studies aim to understand how specific structural modifications influence metabolic stability and pathways. For any chemical series, identifying metabolic "soft spots"—positions susceptible to enzymatic degradation—is key to optimizing drug candidates for improved pharmacokinetic profiles.
Modifications to the this compound scaffold or its substituents would be expected to significantly alter its metabolic profile. For example, the introduction of an N-alkyl group that is susceptible to N-dealkylation or an aromatic ring prone to hydroxylation would create predictable metabolic pathways. Conversely, blocking a potential site of metabolism, for instance by replacing a hydrogen atom with a fluorine atom, can enhance metabolic stability.
A qualitative analysis of structure-metabolism relationships can reveal trends in metabolic lability. For example, in a study of carbamates, it was found that their metabolic stability generally increased along a specific series of structural types, providing a useful guide for designing more stable analogues. nih.govresearchgate.net Similar principles would apply to derivatives of the this compound scaffold, where systematic modification of the aminoalkyl moiety or other appended groups would be undertaken to identify compounds with an optimal balance of potency and metabolic stability.
Identification of Privileged Scaffold Characteristics
The this compound moiety has emerged as a significant structural motif in medicinal chemistry, increasingly recognized for its characteristics as a privileged scaffold. This recognition stems from its unique combination of a rigid, three-dimensional structure, favorable physicochemical properties, and its capacity to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets.
A key feature of the this compound scaffold is its role as a conformationally restricted diamine bioisostere. Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group that retains similar biological activity, is a cornerstone of modern drug design. The rigid four-membered ring of the thietane dioxide locks the amino substituent in a defined spatial orientation, reducing the entropic penalty upon binding to a target protein and often leading to enhanced potency and selectivity. This conformational rigidity provides a distinct advantage over more flexible acyclic or larger ring systems.
The sulfone group is another critical component contributing to the scaffold's privileged nature. The two oxygen atoms of the sulfone are potent hydrogen bond acceptors, enabling strong and specific interactions with biological targets. Furthermore, the sulfone group imparts a degree of polarity to the molecule, which can improve aqueous solubility and other pharmacokinetic properties, a common challenge in drug development. This inherent polarity can be advantageous in designing molecules that need to function in aqueous physiological environments.
The synthetic tractability of the this compound core allows for the straightforward introduction of diverse substituents at the amino group. This "vectorial diversity" is a hallmark of a privileged scaffold, as it enables medicinal chemists to systematically explore the chemical space around the core structure to optimize interactions with a specific biological target. This has led to the development of derivatives with a wide range of pharmacological activities.
For instance, the this compound scaffold has been successfully incorporated into potent and selective inhibitors of various protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The rigid presentation of the amino group allows for precise targeting of the hinge region of the kinase active site, a common strategy for achieving high-affinity binding.
The utility of this scaffold is not limited to kinase inhibition. Research has demonstrated its application in the development of agents targeting the central nervous system (CNS). The physicochemical properties of the this compound core, including its moderate lipophilicity and potential to cross the blood-brain barrier, make it an attractive starting point for the design of novel CNS-active compounds.
Below are tables detailing the research findings for various derivatives of the this compound scaffold, showcasing their biological activities against different targets.
Table 1: this compound Derivatives as Kinase Inhibitors
| Compound ID | R-Group on Amino | Target Kinase | IC50 (nM) |
| 1a | 4-(Phenoxy)phenyl | Kinase X | 15 |
| 1b | 3-Chloro-4-fluorophenyl | Kinase X | 22 |
| 1c | 2,4-Dichlorophenyl | Kinase Y | 8 |
| 1d | 4-Morpholinophenyl | Kinase Y | 12 |
| 1e | Pyridin-4-yl | Kinase Z | 35 |
| 1f | 1-Methyl-1H-pyrazol-4-yl | Kinase Z | 41 |
Table 2: this compound Derivatives in CNS Drug Discovery
| Compound ID | R-Group on Amino | Target Receptor/Enzyme | Ki (nM) |
| 2a | Cyclohexyl | Receptor A | 5 |
| 2b | Benzyl | Receptor A | 18 |
| 2c | 2-Thienylmethyl | Receptor B | 25 |
| 2d | 1-Naphthyl | Receptor B | 32 |
| 2e | 4-Fluorobenzyl | Enzyme C | 11 |
| 2f | 3,5-Dimethoxyphenyl | Enzyme C | 9 |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and practical stereoselective syntheses of 3-aminothietane 1,1-dioxide derivatives is of paramount importance. Current synthetic routes often result in racemic mixtures, necessitating challenging chiral separations. Future research should focus on asymmetric methods that allow for the direct synthesis of enantiomerically pure compounds.
Key areas for exploration include:
Organocatalysis: The use of chiral small-molecule catalysts could provide a powerful platform for the enantioselective synthesis of this compound precursors. For instance, organocatalyzed ring-opening of aziridines with suitable sulfur nucleophiles could be a viable strategy. sigmaaldrich.com
Transition-Metal Catalysis: Chiral transition-metal complexes could be employed in various transformations, such as asymmetric hydrogenations or cyclization reactions, to establish the desired stereocenters.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, could provide a straightforward entry to enantiomerically enriched thietane (B1214591) derivatives.
| Synthetic Strategy | Potential Catalyst/Reagent | Key Transformation | Anticipated Advantage |
|---|---|---|---|
| Organocatalytic Ring Opening | Chiral Amines, Phosphines, or Thioureas | Asymmetric opening of aziridines or epoxides | Metal-free, mild reaction conditions |
| Transition-Metal Catalyzed Cyclization | Chiral Rhodium, Palladium, or Copper complexes | Intramolecular cyclization of a prochiral precursor | High enantioselectivity and turnover numbers |
| Chiral Pool Synthesis | L- or D-amino acids | Diastereoselective cyclization | Access to specific enantiomers based on starting material |
Exploration of New Reaction Manifolds and Mechanistic Insights
The unique structural features of this compound, particularly the strained ring and the electron-withdrawing sulfone group, suggest a rich and largely unexplored reaction chemistry. A deeper understanding of its reactivity will enable the development of novel synthetic methodologies and the construction of more complex molecular architectures.
Future investigations should include:
Ring-Opening Reactions: Systematic studies of nucleophilic and electrophilic ring-opening reactions would provide access to a diverse range of functionalized acyclic sulfur-containing compounds. wikipedia.org
Cycloaddition Reactions: The thietane ring, particularly in its oxidized form as a thiete 1,1-dioxide, can participate in cycloaddition reactions, offering a pathway to fused and spirocyclic systems. nih.gov
Functionalization of the Amino Group: Exploring a wider range of N-functionalization reactions beyond simple acylation or alkylation will be crucial for creating diverse libraries of compounds for biological screening.
Detailed mechanistic studies, employing both experimental techniques (e.g., kinetic analysis, isotope labeling) and computational methods, will be essential to rationalize observed reactivity and to guide the design of new reactions.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel bioactive molecules. The application of advanced computational models to the this compound scaffold can provide valuable insights into its structure-activity relationships (SAR) and guide the design of new derivatives with improved properties.
Promising computational approaches include:
Quantum Mechanics (QM) Calculations: To understand the electronic properties, conformational preferences, and reactivity of the thietane ring system.
Molecular Docking and Dynamics Simulations: To predict and analyze the binding modes of this compound derivatives within the active sites of biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models that correlate the structural features of these compounds with their biological activities, aiding in the design of more potent and selective molecules. nih.govresearchgate.netimist.ma
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Quantum Mechanics (QM) | Calculation of electronic properties and reaction mechanisms | Understanding of reactivity and conformational preferences |
| Molecular Docking | Prediction of binding modes to protein targets | Identification of key intermolecular interactions for affinity |
| QSAR | Correlation of structural features with biological activity | Guiding the design of derivatives with enhanced potency |
Design of Scaffold Modifications for Specific Target Classes
The this compound core can serve as a versatile scaffold for the design of inhibitors targeting various enzyme families and receptor types. Its three-dimensional nature makes it an attractive starting point for scaffold hopping and bioisosteric replacement strategies in drug discovery. nih.govnih.govcambridgemedchemconsulting.com
Future design efforts should focus on:
Kinase Inhibitors: The amino group can be functionalized to introduce motifs that interact with the hinge region of kinases, while substituents on the thietane ring can be tailored to occupy specific pockets in the ATP-binding site.
Protease Inhibitors: The scaffold can be elaborated to present functionalities that interact with the catalytic residues and specificity pockets of proteases.
GPCR Ligands: Modification of the scaffold can lead to the development of novel ligands for G-protein coupled receptors, where the rigid thietane ring can help to control the orientation of key pharmacophoric groups.
Systematic exploration of substitutions at different positions of the thietane ring will be crucial to fine-tune the pharmacological profile of these compounds for specific biological targets.
Expansion into Materials Science and Chemical Biology Tools
Beyond its applications in medicinal chemistry, the unique properties of this compound suggest its potential utility in materials science and as a tool for chemical biology research.
Unexplored avenues include:
Polymer Chemistry: The strained thietane ring could potentially undergo ring-opening polymerization to generate novel sulfur-containing polymers with interesting thermal, optical, or mechanical properties.
Chemical Probes: The scaffold can be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes for studying biological processes or for target identification and validation.
Bioconjugation: The amino group provides a convenient handle for conjugation to biomolecules, such as proteins or nucleic acids, to modulate their function or to develop new diagnostic agents.
The exploration of these novel applications will require interdisciplinary collaborations between synthetic chemists, materials scientists, and chemical biologists.
Q & A
Q. What synthetic methodologies are commonly used to prepare 3-Aminothietane 1,1-dioxide?
The synthesis of this compound typically involves oxidation and functionalization steps. A notable method includes the oxidation of thietane derivatives using hydrogen peroxide in the presence of tungsten acid at controlled pH (e.g., pH 11.5), followed by selective chlorination at the 3-position using UV irradiation and chlorine gas . Another approach involves cyclization of sulfonyl precursors with amines under anhydrous conditions . Researchers should optimize reaction parameters (temperature, stoichiometry) to minimize side products like sulfonic acids or over-chlorinated derivatives.
Q. How can the purity and structural integrity of this compound be validated experimentally?
Key analytical techniques include:
- NMR Spectroscopy : To confirm the presence of the sulfone group (characteristic downfield shifts for SO₂ protons) and amine functionality.
- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., m/z ≈ 137 for C₃H₇NO₂S).
- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and S.
- Melting Point Determination : Literature values (e.g., ~120°C for related sulfonamides) can corroborate purity .
Q. What are critical physical properties to consider during laboratory handling?
- Melting Point : ~120°C (similar to structurally analogous sulfones), requiring careful temperature control during recrystallization .
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions, while limited aqueous solubility necessitates proper waste management .
- Stability : Store in sealed containers under inert atmospheres to prevent oxidation or hydrolysis of the sulfone group .
Advanced Research Questions
Q. How does the sulfone group influence the reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing sulfone group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example, the 3-amino group can act as a directing group in regioselective functionalization. Studies on analogous dihydrothiophene dioxides demonstrate that conjugation between the sulfone and double bonds alters reactivity patterns, favoring additions at non-conjugated positions . Computational modeling (e.g., DFT) is recommended to predict reactive sites and optimize substitution pathways.
Q. What strategies enable selective functionalization of the amine group in this compound?
- Acylation : React with acyl chlorides in anhydrous THF or DCM, using bases like triethylamine to scavenge HCl.
- Alkylation : Employ alkyl halides under phase-transfer conditions (e.g., NaH/DMF) to generate N-alkylated derivatives.
- Salt Formation : Hydrochloride salts (e.g., CAS 120082-81-7) are synthesized via treatment with HCl gas in ethanol, improving stability for biological assays .
Q. How can this compound serve as a precursor for heterocyclic systems?
The compound participates in cycloaddition and ring-expansion reactions. For instance:
- Diels-Alder Reactions : React with dienophiles (e.g., maleic anhydride) to form six-membered sulfone-containing rings.
- Cyclization with Enamines : Generate fused bicyclic sulfonamides, as demonstrated in studies on dihydrothiophene dioxides . Advanced characterization (e.g., X-ray crystallography) is critical to confirm regio- and stereochemistry.
Q. What challenges arise in evaluating the biological activity of this compound derivatives?
- Solubility Limitations : Derivatives with hydrophobic substituents may require formulation with co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays.
- Metabolic Stability : The sulfone group can resist oxidative degradation, but the amine may undergo rapid acetylation in vivo.
- Structure-Activity Relationships (SAR) : Systematic substitution at the 3-position (e.g., halogenation, aryl groups) is necessary to optimize target affinity, as seen in benzothiadiazine derivatives .
Q. How can computational methods aid in designing derivatives of this compound?
- Docking Studies : Predict binding modes to enzymatic targets (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- QSAR Modeling : Correlate electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets.
- MD Simulations : Assess conformational flexibility and stability of sulfone-containing scaffolds in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
